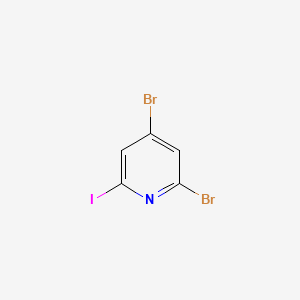![molecular formula C9H7NO2S B11785151 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of acetylacetones, cyanothioacetamide, and alkylating reagents in ethanol with short-term boiling in the presence of triethylamine . This reaction proceeds through the formation of a Knoevenagel alkene, which undergoes intramolecular cyclization to form the thienopyridine structure.
Industrial Production Methods
the principles of multicomponent reactions and the use of efficient catalysts such as pyridine-2-carboxylic acid can be applied to scale up the synthesis for industrial purposes .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thienopyridine ring .
Aplicaciones Científicas De Investigación
5-Methylthieno[2,3-B]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methylthieno[2,3-B]pyridine-2-carboxylic acid include other thienopyridine derivatives such as:
- 5-Acetyl-3-methylthieno[2,3-B]pyridine-2-carboxylic acid
- 3-(Carboxymethoxy)thieno[2,3-B]pyridine-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C9H7NO2S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
5-methylthieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c1-5-2-6-3-7(9(11)12)13-8(6)10-4-5/h2-4H,1H3,(H,11,12) |
Clave InChI |
CCQOTJSRPSHIHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)SC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N,N-dimethyl-4-(7-methyl-5-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11785076.png)

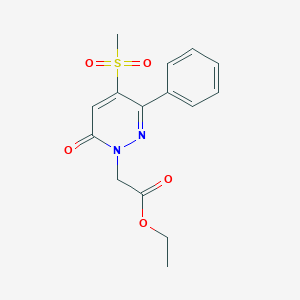

![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)

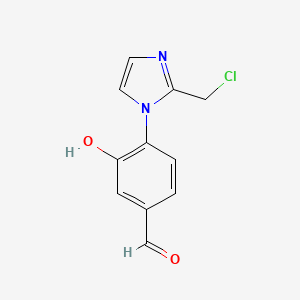
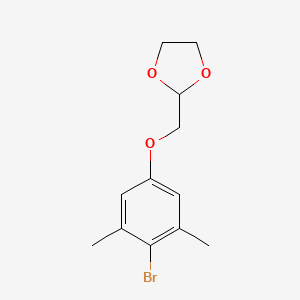
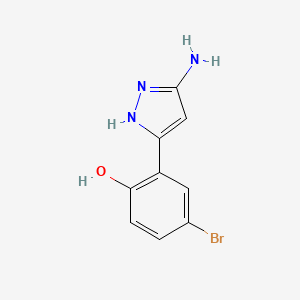
![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)
